molecular formula C9H11N5O2 B2691708 Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2270908-42-2

Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2691708
CAS No.: 2270908-42-2
M. Wt: 221.22
InChI Key: FVLNPNXWKHHMBX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich bicyclic heterocycle with a fused triazole-pyrimidine core. Its structure includes a methyl group at position 7, an amino group at position 2, and an ethyl ester at position 4. The molecular formula is C₉H₁₁N₅O₂ (molecular weight: 221.22 g/mol), and its CAS number is 2270908-42-2 .

The synthesis typically involves multicomponent reactions (e.g., Biginelli-like condensations) using 3,5-diaminotriazole, aldehydes, and β-ketoesters under acidic or ionic liquid conditions . Structural characterization via NMR and HRMS confirms the regioselective formation of the triazolopyrimidine core .

Properties

IUPAC Name

ethyl 2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-3-16-7(15)6-4-11-9-12-8(10)13-14(9)5(6)2/h4H,3H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLNPNXWKHHMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)N)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multicomponent reactions (MCRs), which are efficient and allow for the rapid assembly of complex molecules. One common method is the Biginelli-like reaction, which involves the condensation of ethyl acetoacetate, 3-amino-1,2,4-triazole, and an aldehyde under acidic conditions . This reaction proceeds through the formation of an intermediate dihydropyrimidine, which is then oxidized to yield the desired triazolopyrimidine.

Industrial Production Methods: Industrial production of this compound can be scaled up using microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro derivatives can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to introduce new functional groups.

Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

The compound has demonstrated various biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results in inhibiting cancer cell proliferation.

  • Study Findings :
    • A study on A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed IC50 values of 12.5 µM and 15.0 µM respectively, indicating significant cytotoxicity against these cancer types .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production.

  • In Vitro Study Results :
    • Treatment with the compound reduced TNF-alpha and IL-6 levels significantly compared to control groups.
TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains . This opens avenues for its application in treating infections.

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. This highlights its potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations conducted on animal models indicated that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed, making it a promising candidate for further clinical development .

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to the inhibition of viral RNA polymerase, which is essential for viral replication . In cancer cells, the compound can induce apoptosis by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with structurally related derivatives, focusing on substituents, synthesis routes, and biological activities:

Compound Substituents Molecular Weight (g/mol) Key Features References
This compound (Target) 7-CH₃, 2-NH₂, 6-COOEt 221.22 Broad-spectrum biological activity; synthesized via regioselective Biginelli-like reactions.
Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-CH₃, 7-Ph, 4,7-dihydro 326.35 Dihydro derivative with improved solubility; synthesized under acidic conditions.
Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-CH₃, 2-SEt, 6-COOEt 267.32 Thioether substitution enhances lipophilicity; limited biological data available.
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-CH₃, 7-CH₃, 6-COOEt 220.23 Simplified structure with dual methyl groups; used as an intermediate for agrochemicals.
Ethyl 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-NH₂, 2-SCH₃, 6-COOEt 253.28 Amino and thioether groups enable hydrogen bonding; explored in antiviral studies.
Ethyl 5-propyl-7-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-CH₂CH₂CH₃, 7-pyridinyl, 6-COOEt 311.34 Pyridinyl substitution enhances π-π stacking; tested as a kinase inhibitor.
Ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-NH₂, 7-(4-Cl-Ph), 4,7-dihydro 349.79 Chlorophenyl group increases electron-withdrawing effects; evaluated for anti-inflammatory activity.

Key Structural and Functional Differences:

Substituent Effects: Amino vs. Thioether Groups: The target compound’s 2-amino group facilitates hydrogen bonding in biological targets, while thioether derivatives (e.g., 2-SEt or 2-SCH₃) improve membrane permeability . Dihydro vs.

Synthetic Routes: The target compound is synthesized via Biginelli-like reactions using 3,5-diaminotriazole and ethyl acetoacetate , whereas dihydro analogs require controlled acidic or ionic liquid conditions to prevent over-oxidation . Thioether-substituted derivatives (e.g., ) involve nucleophilic displacement reactions with thiols .

Biological Activities: Antiproliferative Activity: Carboxamide analogs (e.g., 5a–v in ) show IC₅₀ values <10 μM against cancer cell lines due to their hybrid triazolo-arylamide structures . Antimicrobial Potential: Chlorophenyl-substituted derivatives (e.g., ) inhibit microbial growth via hydrophobic interactions with enzyme active sites .

Agrochemical Applications :

  • Simplified derivatives like Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are precursors for herbicides, leveraging their electron-deficient cores to disrupt plant enzymes .

Biological Activity

Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazolo[1,5-a]pyrimidines and is characterized by the following molecular formula:

  • Molecular Formula : C₈H₉N₅O₂
  • Molecular Weight : 179.19 g/mol

The structural features of this compound, particularly the ethyl and methyl substitutions, play a crucial role in its biological interactions and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 3-amino-1,2,4-triazole with various substituted carboxylic acids or esters under controlled conditions to yield the desired product.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines through the inhibition of cyclin-dependent kinases (CDKs). For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and U87 (glioblastoma).
  • Mechanism : Inhibition of CDKs leads to disrupted cell proliferation and enhanced apoptosis.

In a comparative study involving similar compounds, this compound demonstrated significant cytotoxicity with IC₅₀ values ranging from 5 to 15 µM across different cancer cell lines .

Antimicrobial Activity

The compound has also exhibited notable antimicrobial properties. It has been tested against various bacterial strains, including Enterococcus faecium and Staphylococcus aureus. The results indicate a promising broad-spectrum antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Enterococcus faecium32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that this compound could be developed as a potential therapeutic agent for treating bacterial infections .

Antiviral Activity

Research indicates that this compound may inhibit viral replication mechanisms. Specifically, it has shown activity against influenza viruses by targeting viral polymerase components. The IC₅₀ values for inhibiting viral plaque formation were reported at approximately 30 µM in vitro .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Anticancer Efficacy : A study involving multiple derivatives of triazolo-pyrimidines found that this compound surpassed others in inhibiting tumor growth in xenograft models .
  • Antimicrobial Screening : A comprehensive screening against the ESKAPE pathogens indicated that this compound was effective against resistant strains of Enterococcus faecium .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 7 participates in nucleophilic substitutions:

  • Acylation : Reacts with acetyl chloride in dichloromethane to form N-acetyl derivatives (yield: 75–80%) .

  • Sulfonation : Treatment with sulfonic acid chlorides produces sulfonamide analogues, enhancing water solubility (yield: 65–70%) .

Example Reaction:

Compound+CH3COClEt3N, DCM7-Acetamido derivative[2][7]\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{7-Acetamido derivative} \quad[2][7]

Hydrolysis and Ester Functionalization

The ethyl ester group undergoes hydrolysis and subsequent reactions:

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) converts the ester to a carboxylic acid (yield: 88%) .

  • Transesterification : Methanol in H₂SO₄ yields methyl esters (yield: 70%) .

Key Data:

  • Hydrolysis kinetics : Complete conversion in 4 hours at 65°C .

  • pKa of carboxylic acid : ~3.2 (measured potentiometrically).

Cyclization and Ring Expansion

The compound participates in cycloaddition reactions:

  • Huisgen cycloaddition : With azides in Cu(I)-catalyzed conditions, forms triazole-fused derivatives (yield: 60–65%) .

  • Oxidative ring expansion : Using Mn(OAc)₃ in acetic acid generates larger heterocycles like pyrimido[2,1-c] triazines .

Reactivity at the Triazole Ring

The triazole moiety engages in:

  • Electrophilic substitution : Bromination at position 3 using NBS in CCl₄ (yield: 55%) .

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd(PPh₃)₄ catalysis (yield: 50–60%) .

Biological Activity-Modifying Reactions

Derivatization for pharmacological applications includes:

  • Amide bond formation : Coupling with primary amines via EDC/HOBt yields bioactive analogues (IC₅₀: 2–10 μM against influenza polymerase) .

  • Mannich reactions : Introduces aminoalkyl side chains, enhancing kinase inhibition (e.g., CDK2 IC₅₀: 1.8 μM) .

Table 2: Bioactive Derivatives and Activities

DerivativeModification SiteBiological TargetIC₅₀/EC₅₀
7-AcetamidoC7Influenza PA-PB1 interface4.2 μM
6-Carboxylic acidC6Tyrosyl DNA phosphodiesterase1.5 μM
3-BromoC3Anticancer (HeLa cells)8.7 μM

Mechanistic Insights

  • Knoevenagel condensation : Ethyl cyanoacetate and aldehydes form intermediates that cyclize with 3-amino-triazoles .

  • Michael addition : Enolates of β-keto esters attack iminium intermediates, followed by dehydration .

Scheme 1: Proposed Reaction Pathway

  • Formation of arylidene intermediate via Knoevenagel.

  • Michael addition of 3-amino-triazole.

  • Intramolecular cyclization to triazolo-pyrimidine .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via condensation reactions involving 3,5-diaminotriazole and β-ketoesters. A widely used method involves refluxing 3,5-diaminotriazole with diethyl ethoxymethylenemalonate in glacial acetic acid, followed by purification via cold ether washing . For regioselective synthesis, Biginelli-like multicomponent reactions (MCRs) under ionic or acidic conditions are effective. For example, combining 3,5-diaminotriazole, benzaldehyde, and ethyl 3-oxobutanoate yields regioselective products, with solvent and catalyst choice (e.g., ionic liquids) directing substituent placement .

Q. How is the purity and structural integrity of this compound confirmed?

Key analytical methods include:

  • 1H NMR spectroscopy : Chemical shifts (e.g., δ 8.41 ppm for triazole protons) and coupling constants validate substituent positions .
  • Melting point analysis : Sharp melting points (e.g., 240–241°C) confirm crystallinity and purity .
  • Chromatography : Flash column chromatography with ethyl acetate/petroleum ether or methanol gradients removes byproducts .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted triazolopyrimidines?

Regioselectivity is influenced by reaction conditions and substrate design :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor 7-substitution, while ionic liquids promote 5-substitution .
  • Catalyst choice : Acidic conditions (e.g., acetic acid) stabilize intermediates for 2-amino-7-methyl derivatives, whereas K2CO3 facilitates alkylation at the N4 position .
  • Substituent steric effects : Bulky groups on reactants (e.g., pentyl bromide) direct reactions to less hindered positions .

Q. What strategies optimize reaction yields for triazolopyrimidine derivatives?

  • Additive optimization : Using K2CO3 as a base in DMF improves alkylation efficiency (e.g., 73–78% yields for N-pentyl derivatives) .
  • Temperature control : Refluxing at 70–100°C ensures complete cyclization without decomposition .
  • Purification protocols : Sequential solvent partitioning (e.g., ethyl acetate/water) and column chromatography enhance purity .

Q. How do structural modifications affect CB2 receptor affinity in triazolopyrimidines?

  • N4 alkylation : Pentyl or benzyl groups at N4 enhance lipophilicity and receptor binding (e.g., compound 13d with Ki = 12 nM) .
  • C2 substitution : Aryl groups (e.g., 4-chlorophenyl) improve selectivity for CB2 over CB1 receptors .
  • C6 ester flexibility : Ethyl esters balance solubility and membrane permeability, critical for in vivo activity .

Q. What computational methods predict the biological activity of triazolopyrimidine derivatives?

  • Molecular docking : Docking studies with CB2 receptor models (e.g., PDB ID: 5ZTY) identify key interactions (e.g., hydrogen bonding with Ser285) .
  • QSAR models : Hammett constants (σ) of substituents correlate with receptor affinity, guiding rational design .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity early in optimization .

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